(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the amino and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2R,3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2R,3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Uniqueness
The uniqueness of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N2O8 |
---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C5H10N2O2.C4H6O6/c1-3-2-7(9)5(8)4(3)6;5-1(3(7)8)2(6)4(9)10/h3-4,9H,2,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-,4-;1-,2-/m01/s1 |
InChI-Schlüssel |
NGPWQCGVOGYXAG-ZPDJLWTBSA-N |
Isomerische SMILES |
C[C@H]1CN(C(=O)[C@H]1N)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1CN(C(=O)C1N)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.